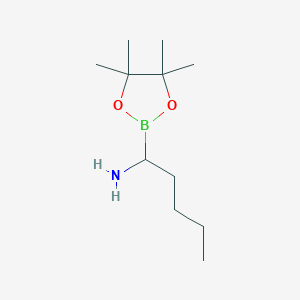
(S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine
Overview
Description
“(S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine” appears to be an organic compound that contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and an amine group (pentan-1-amine). The (S)- prefix indicates that it is the S-enantiomer of the compound, which refers to its specific spatial arrangement.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pentan-1-amine precursor with a boronic ester. The exact conditions and reagents would depend on various factors and would need to be optimized for this specific compound.Molecular Structure Analysis
The molecular structure would be characterized by the presence of the boronic ester and amine functional groups. The exact three-dimensional structure would depend on the (S)-configuration.Chemical Reactions Analysis
Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, so this compound could potentially be used as a reagent in such reactions. The amine group might also participate in reactions, such as acid-base reactions or nucleophilic substitutions.Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the presence of the amine group might make the compound a weak base.Safety And Hazards
Without specific information, it’s difficult to provide accurate safety and hazard information. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing the compound.
Future Directions
The potential applications and future directions would depend on the specific properties and reactivity of the compound. It could potentially be used in the synthesis of other compounds, particularly in cross-coupling reactions if the boronic ester group is reactive.
properties
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24BNO2/c1-6-7-8-9(13)12-14-10(2,3)11(4,5)15-12/h9H,6-8,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJZYFVCKQVEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



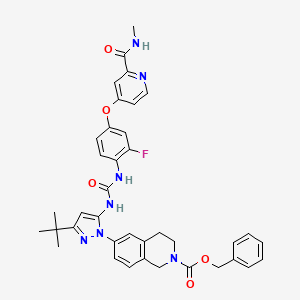
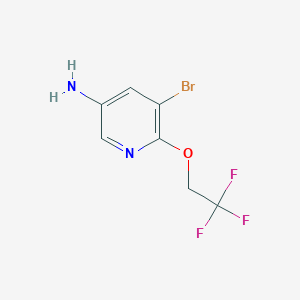
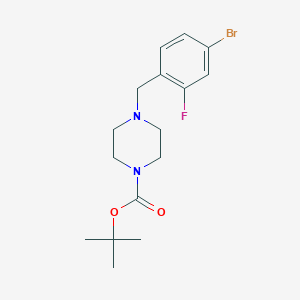
![3-[(3-Methoxyphenoxy)methyl]azetidine](/img/structure/B1403065.png)
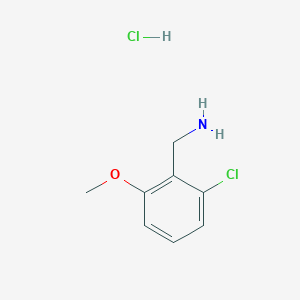
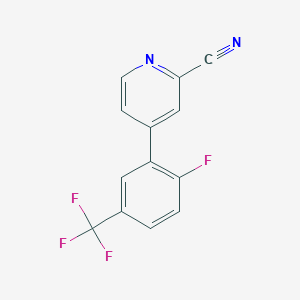
![8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1403069.png)
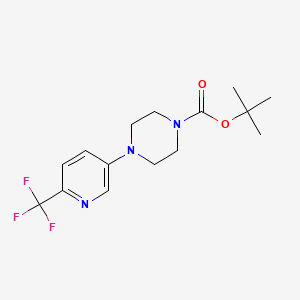
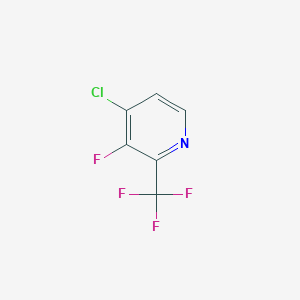
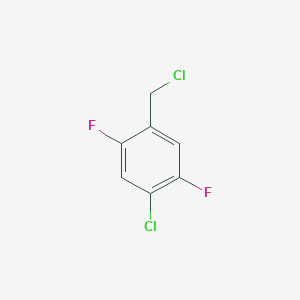
![3-Azaspiro[5.5]undecan-9-one hydrochloride](/img/structure/B1403076.png)
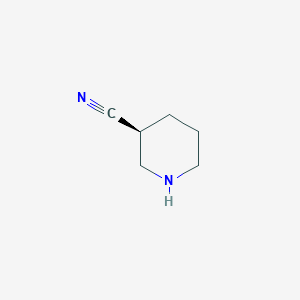
![Methyl 4-[(5-bromopentyl)thio]benzoate](/img/structure/B1403079.png)
![[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol](/img/structure/B1403080.png)